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Nitric acid;platinum -

Nitric acid;platinum

Catalog Number: EVT-8313571
CAS Number:
Molecular Formula: HNO3Pt
Molecular Weight: 258.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nitric Acid and Platinum: Nitric acid is a highly corrosive mineral acid with the chemical formula HNO3\text{HNO}_3. It is extensively used in fertilizers, explosives, and as a reagent in various chemical processes. Platinum, a noble metal, is often utilized in catalytic processes due to its excellent catalytic properties and resistance to corrosion. The combination of nitric acid and platinum is significant in industrial applications, particularly in the synthesis of other chemicals and the recovery of platinum from spent catalysts.

Source: The interaction between nitric acid and platinum is critical in the production of nitric oxide, which is a precursor for nitric acid production. Platinum acts as a catalyst in the oxidation of ammonia to nitric oxide, which subsequently reacts with oxygen to form nitric acid.

Classification:

  • Chemical Classification: Inorganic compound (Nitric Acid) and Transition Metal (Platinum).
  • Functional Classification: Oxidizing agent (Nitric Acid) and Catalyst (Platinum).
Synthesis Analysis

Methods of Synthesis:

  1. Catalytic Oxidation of Ammonia: The primary method for producing nitric acid involves passing ammonia and air over a platinum-rhodium catalyst at high temperatures (approximately 850°C to 960°C). This process results in the formation of nitric oxide, which further reacts with oxygen to produce nitrogen dioxide, ultimately leading to nitric acid formation through absorption in water .
  2. Recovery of Platinum from Spent Catalysts: The recovery process involves dissolving spent platinum catalysts in aqua regia (a mixture of hydrochloric and nitric acids), followed by precipitation methods to isolate platinum compounds such as platinum nitrate .

Technical Details: The synthesis requires precise control over temperature, pressure, and reactant concentrations to optimize yield and purity. For instance, the reaction kinetics indicate that the order for platinum chloride complex formation is approximately 1.39 .

Molecular Structure Analysis

Molecular Structure of Nitric Acid:

  • Formula: HNO3\text{HNO}_3
  • Structure: Nitric acid has a trigonal planar structure around the nitrogen atom, with one nitrogen atom bonded to three oxygen atoms (one double bond and two single bonds) and one hydrogen atom.

Molecular Structure of Platinum Nitrate:

  • Formula: Pt NO3)2\text{Pt NO}_3)_2
  • Structure: Platinum nitrate consists of a central platinum atom coordinated by two nitrate ions. The molecular geometry around the platinum atom is typically square planar due to its d8 electron configuration.

Data:

  • Molecular Weight of Nitric Acid: 63.01 g/mol
  • Molecular Weight of Platinum Nitrate: Approximately 303.03 g/mol.
Chemical Reactions Analysis

Reactions Involving Nitric Acid and Platinum:

  1. Ammonia Oxidation Reaction:
    4NH3+5O24NO+6H2O4\text{NH}_3+5\text{O}_2\rightarrow 4\text{NO}+6\text{H}_2\text{O}
    This reaction occurs over a platinum catalyst at high temperatures.
  2. Formation of Nitric Acid from Nitric Oxide:
    2NO+O22NO22\text{NO}+\text{O}_2\rightarrow 2\text{NO}_2
    Followed by:
    3NO2+H2O2HNO3+NO3\text{NO}_2+\text{H}_2\text{O}\rightarrow 2\text{HNO}_3+\text{NO}
  3. Platinum Recovery Reaction:
    Dissolution in aqua regia followed by precipitation reactions leads to the formation of various platinum complexes including platinum nitrate.
Mechanism of Action

The mechanism by which nitric acid interacts with platinum primarily involves catalytic oxidation processes. The platinum surface facilitates the adsorption and activation of ammonia molecules, promoting their reaction with oxygen to form nitric oxide. This process is influenced by factors such as temperature, pressure, and the presence of other gases .

Process Data

  • Temperature Range for Optimal Reaction: Typically between 850°C and 960°C.
  • Pressure Conditions: Dual-pressure systems often operate at lower pressures for ammonia oxidation while increasing pressure in downstream absorption columns.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Nitric acid is a colorless liquid; platinum nitrate appears as yellowish crystalline solids.
  • Density of Nitric Acid: Approximately 1.51g/cm31.51g/cm^3.
  • Boiling Point of Nitric Acid: Around 83°C83°C.

Chemical Properties

  • Corrosiveness: Both nitric acid and platinum nitrate are highly corrosive.
  • Solubility: Nitric acid is soluble in water; platinum nitrate has moderate solubility depending on conditions.
  • Oxidizing Agent Strength: Nitric acid is a strong oxidizer capable of reacting with various metals.
Applications

Scientific Uses

  1. Fertilizer Production: Nitric acid is essential for producing ammonium nitrate fertilizers.
  2. Explosives Manufacturing: Used in the production of explosives like TNT.
  3. Catalysis Research: Platinum compounds are studied for their catalytic properties in various chemical reactions.
  4. Analytical Chemistry: Utilized as a reagent in various analytical techniques including spectrophotometry.
Historical Evolution of Platinum-Catalyzed Nitric Acid Synthesis

Early Industrial Processes and the Role of Platinum in Pre-Ostwald Methods

The industrial utilization of platinum in nitrogen chemistry predates the Ostwald process by nearly a century. Initial investigations into platinum’s catalytic properties for gas-phase reactions began with Humphry Davy’s seminal work in 1817, where he observed that heated platinum wires could induce flameless combustion of coal gas-air mixtures. This discovery revealed platinum's unique capacity to facilitate exothermic reactions while remaining chemically unchanged – a foundational insight for subsequent ammonia oxidation research [4]. By the 1820s, Johann Döbereiner exploited this phenomenon commercially with his "Döbereiner’s Lamp," employing finely divided platinum to ignite hydrogen upon contact with air. However, these early systems faced significant limitations: rapid degradation of platinum catalysts due to impurities like arsenic or sulfur in feedstocks, and a fundamental lack of mechanistic understanding regarding surface reactions [4] [8].

The quest for efficient nitrogen fixation intensified during the late 19th century as demand for nitrates in fertilizers and explosives outpaced natural sources like Chilean saltpeter. Early attempts at catalytic ammonia oxidation employed diverse platinum configurations, including:

  • Sponge Platinum: High-surface-area structures prone to sintering and mechanical instability
  • Wire Meshes: Offering structural integrity but limited reactive surface area
  • Powdered Platinum: Suffering from poor gas flow characteristics and channeling [4] [9]

These systems operated below 500°C and achieved NO yields below 40%, constrained by competing reactions forming elemental nitrogen (N₂) and inadequate temperature control. Crucially, researchers recognized that platinum’s catalytic activity was poisoned by trace metal impurities, necessitating costly purification of both catalyst and reactant streams. This limitation spurred investigations into alloy systems, though effective stabilizers like rhodium were not yet identified [8] [9].

Table 1: Key Pre-Ostwald Developments in Platinum-Catalyzed Ammonia Oxidation

PeriodResearcher/ContextCatalyst FormatKey Challenges
1817Humphry DavyHeated platinum wiresFlameless combustion mechanism understanding
1823DöbereinerPlatinum spongeCatalyst degradation by impurities
1890-1900Industrial nitrate productionPowdered platinum bedsLow NO yields (<40%), sintering, poor gas flow

The stage was thus set for Wilhelm Ostwald’s systematic investigation of ammonia oxidation kinetics. His critical breakthrough lay in identifying that reaction temperature and catalyst geometry were pivotal variables governing NO selectivity – insights that would culminate in his 1902 patent [1] [8].

Development of the Ostwald Process: Platinum-Rhodium Gauze Innovations

Wilhelm Ostwald’s 1902 patent (GB190200698) established the scientific and engineering foundations for modern nitric acid production. His process explicitly specified platinum catalysts in wire mesh form to maximize surface area and minimize gas diffusion limitations during the critical ammonia oxidation step:4NH₃ + 5O₂ → 4NO + 6H₂O (ΔH = −905.2 kJ/mol) [1]

Initial industrial implementations employed pure platinum gauzes layered vertically in converters. However, three critical limitations emerged:

  • Mechanical Failure: Platinum softened and deformed at sustained 900°C operating temperatures
  • Platinum Losses: Volatile PtO₂ formation caused up to 0.5g Pt loss per ton of HNO₃ produced
  • Selectivity Limitations: N₂ and N₂O byproducts formed at suboptimal temperatures reduced NO yield [1] [3] [7]

The 1930s marked a transformative advancement with the introduction of platinum-rhodium alloys (typically 90:10 Pt:Rh). Rhodium imparted three critical benefits:

  • Enhanced Tensile Strength: Maintained gauze integrity at 900°C
  • Reduced Platinum Volatilization: Suppressed PtO₂ formation kinetics
  • Improved Selectivity: Achieved >94% NO yield by optimizing surface reaction pathways [3] [7]

Thermodynamic constraints necessitated precise temperature control. Below 750°C, the reaction favored nitrogen formation (4NH₃ + 3O₂ → 2N₂ + 6H₂O), while temperatures exceeding 920°C accelerated platinum volatilization and catalyst degradation. Industrial practice converged on 850-900°C with 5-12 atmospheric pressures to balance reaction kinetics against catalyst longevity [1] [6].

Table 2: Evolution of Platinum Gauze Technology in Ostwald Process

EraGauze CompositionStructureKey InnovationNO Yield
1902-1930Pure platinumWoven meshBasic ammonia oxidation concept75-85%
1930-1990Pt-10% Rh alloyWoven gauzeRhodium stabilization, reduced Pt loss90-95%
Post-1990Pt-Rh-Pd alloysKnitted gauzeEnhanced surface area, Pd for N₂O reduction95-98%

Knitting technology revolutionized gauze design in the 1990s, replacing traditional weaving with interlocking loops that protruded ≈7 wire diameters above the plane. This created tortuous gas pathways enhancing ammonia-catalyst contact time despite increasing flow resistance. Modern gauzes reach diameters up to 6 meters, containing over one ton of platinum-rhodium alloy in large facilities, with catalyst lifetimes extending to 12 months through optimized regeneration protocols [3] [7] [8].

Wartime Applications: Platinum Catalysts in Ammonia Oxidation for Explosives (1914–1945)

The outbreak of World War I created unprecedented demand for nitric acid as a precursor to explosives like TNT (trinitrotoluene), picric acid, and nitroglycerin. With Germany's access to Chilean nitrates severed by naval blockade, the Haber-Bosch and Ostwald processes became strategic imperatives. By September 1914, German chemical consortium BASF committed to producing 5,000 tons/month of synthetic nitrate by April 1915 – an audacious target requiring 100-fold scale-up of catalytic ammonia oxidation [2] [3].

Platinum gauze catalysts faced extraordinary wartime pressures:

  • Accelerated Deployment: Plants launched without pilot testing, leading to rapid gauze failure from thermal stress
  • Platinum Shortages: Allied control of global platinum supplies forced Germany to recover metal from spent catalysts
  • Alternative Processes: Britain adopted the Frank-Caro process (calcium cyanamide route) due to skepticism about Haber-Bosch economics, but still required platinum-catalyzed Ostwald conversion of ammonia to HNO₃ [2] [8]

Johnson Matthey’s 1916 development of woven platinum gauzes for the UK Munitions Inventions Department marked a critical wartime innovation. These gauzes withstood higher pressures (up to 8 atmospheres) in ammonia burners, boosting single-pass conversion to 95% – essential for efficient explosives production. However, platinum losses reached catastrophic levels: up to 1.0g per ton of acid produced due to high-temperature operation and inadequate gas filtration, necessitating complex downstream "catchment gauzes" to recover platinum dust [3] [7].

Table 3: Wartime Nitric Acid Production Statistics (1914-1918)

NationPre-War HNO₃ CapacityPeak Wartime OutputPrimary CatalystKey Limitation
GermanyNegligible300,000 tons/yearPt mesh (later Pt-Rh)Rhodium scarcity
United KingdomDependent on imports90,000 tons/yearPt woven gauzePlatinum supply constraints
FranceLimited45,000 tons/yearImported Pt catalystsPlant destruction in occupied territories

The conflict spurred three lasting technical advances:

  • High-Pressure Operation: Plants increased pressure to 8 atm, enhancing oxidation efficiency despite accelerating platinum loss
  • Catalyst Recovery Systems: Palladium-containing catchment gauzes below primary catalysts captured volatilized platinum
  • Alternative Alloys: Testing of palladium and nickel-based systems amid platinum shortages, though none matched Pt-Rh efficiency [2] [3] [8]

Post-armistice analysis revealed that over 60% of Allied explosives derived from platinum-catalyzed nitric acid. This production established platinum’s irreplaceable role in modern chemical industry, transitioning seamlessly into fertilizer synthesis during peacetime. The wartime catalyst innovations – particularly rhodium fortification and knitted gauze designs – became standard in the subsequent global expansion of nitric acid plants [3] [7] [8].

Properties

Product Name

Nitric acid;platinum

IUPAC Name

nitric acid;platinum

Molecular Formula

HNO3Pt

Molecular Weight

258.10 g/mol

InChI

InChI=1S/HNO3.Pt/c2-1(3)4;/h(H,2,3,4);

InChI Key

UYXRCZUOJAYSQR-UHFFFAOYSA-N

Canonical SMILES

[N+](=O)(O)[O-].[Pt]

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